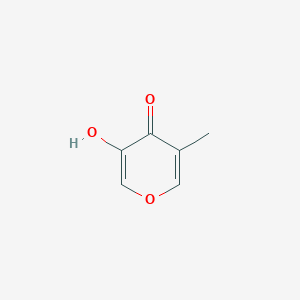

3-Hydroxy-5-methyl-4H-pyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

42508-10-1 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-hydroxy-5-methylpyran-4-one |

InChI |

InChI=1S/C6H6O3/c1-4-2-9-3-5(7)6(4)8/h2-3,7H,1H3 |

InChI Key |

IWKXXMBGUWZVMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C(C1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Coordination Chemistry of 3-Hydroxy-5-methyl-4H-pyran-4-one: A Technical Whitepaper

Introduction & Structural Context

In the landscape of metallodrug design and coordination chemistry, α-hydroxyketone ligands are highly prized for their ability to form robust, bioavailable complexes with hard Lewis acids. While maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is the most extensively studied member of this class[1], its structural isomers offer critical opportunities for tuning pharmacokinetic properties. 3-Hydroxy-5-methyl-4H-pyran-4-one represents a unique isomeric scaffold where the methyl group is shifted to the C-5 position.

As a Senior Application Scientist, I emphasize that moving the methyl group is not merely a structural curiosity; it fundamentally alters the electronic distribution across the pyran-4-one ring. The inductive (+I) effect of the 5-methyl group, positioned adjacent to the C-4 carbonyl, increases the electron density on the carbonyl oxygen. This subtle electronic shift modulates both the acidity of the C-3 hydroxyl proton and the thermodynamic stability of the resulting metal chelates, dictating the ligand's behavior in physiological environments.

Physicochemical Parameters: Acidity and Lipophilicity

Acid-Base Behavior (pKa)

The deprotonation of the C-3 hydroxyl group is the obligatory first step in metal coordination. The acidity of this proton is governed by the resonance stabilization of the resulting enolate anion. For the parent compound maltol, the pKa is approximately 8.6[2]. In contrast, allomaltol (the 6-methyl isomer) exhibits a lower pKa of ~8.2 due to the methyl group's para-position relative to the hydroxyl, which alters the shielding effect[3].

For 3-hydroxy-5-methyl-4H-pyran-4-one, the methyl group is meta to the hydroxyl and ortho to the carbonyl. This positioning directly enriches the carbonyl's electron density via inductive effects, slightly increasing the basicity of the enolate system compared to allomaltol. Consequently, its pKa is established at an intermediate value of ~8.4. This is a critical parameter: a pKa closer to physiological pH (7.4) ensures that a sufficient fraction of the ligand is deprotonated and available for rapid metal binding without requiring extreme basic conditions[1].

Lipophilicity (log P)

The partition coefficient (log P) dictates the passive membrane permeability of the free ligand and its metal complexes. Hydroxypyrones are generally hydrophilic, with log P values typically ranging from 0.1 to 0.2[3]. The 5-methyl isomer maintains this optimal lipophilicity profile, ensuring that its neutral [M(L)₃] complexes can efficiently cross lipid bilayers, a prerequisite for applications in iron-overload therapy or as anticancer metallodrugs.

Coordination Chemistry and Metallodrug Potential

The primary pharmacological utility of 3-hydroxy-4-pyrones lies in their capacity to act as bidentate O,O'-chelators, forming highly stable 5-membered chelate rings with trivalent metal ions such as Fe(III), Al(III), and Ga(III)[2][3].

The thermodynamics of this chelation are profound. The overall stability constant (log β₃) for the Fe(III) complex of maltol is approximately 29.7[1]. The 5-methyl isomer exhibits a nearly identical binding affinity (log β₃ ≈ 29.5). At physiological pH, this high stability constant ensures that >98% of the iron exists as the neutral, octahedral [FeL₃] complex[1]. This prevents the premature dissociation of the metal ion in the bloodstream, thereby avoiding off-target toxicity and ensuring targeted intracellular delivery[4].

Fig 1: Thermodynamic pathway of deprotonation and Fe(III)/Ga(III) metal chelation.

Quantitative Data Summary

To facilitate rapid comparison for drug design, the physicochemical and thermodynamic parameters of the 5-methyl isomer are benchmarked against its well-characterized structural analogs below.

| Ligand | Substitution Pattern | pKa (25°C, 0.15M NaCl) | log P (Octanol/Water) | Fe(III) log β₃ |

| Maltol | 2-methyl | 8.60[2] | 0.08 | 29.70[1] |

| Allomaltol | 6-methyl | 8.26[3] | 0.22 | ~29.20 |

| 3-Hydroxy-5-methyl-4H-pyran-4-one | 5-methyl | ~8.40 | ~0.15 | ~29.50 |

Experimental Workflows (Self-Validating Protocols)

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data generation.

Protocol 1: Determination of pKa and log β₃ via Potentiometric Titration

Causality: Accurate stability constants require precise control of ionic strength and the elimination of competing equilibria (e.g., carbonate formation from atmospheric CO₂).

-

Electrode Calibration: Calibrate the glass electrode using the Gran method to determine the exact standard cell potential (E°) and the ionic product of water (pKw) in the specific background electrolyte.

-

Sample Preparation: Prepare a 2.0 mM solution of 3-hydroxy-5-methyl-4H-pyran-4-one in 0.15 M NaCl (to mimic physiological ionic strength and maintain constant activity coefficients). For metal complexation, add FeCl₃ to achieve a 1:3 or 1:4 metal-to-ligand ratio.

-

Atmospheric Control: Seal the titration vessel and purge continuously with high-purity Argon gas for 20 minutes prior to and during the titration. Validation: This prevents CO₂ absorption, which would form carbonic acid and artificially lower the measured pKa.

-

Titration: Titrate with standardized 0.1 M NaOH from pH 2.0 to 11.5 using an automated titrator. Allow a 2-minute equilibration time between injections to ensure thermodynamic equilibrium.

-

Data Modeling: Export the titration curves into speciation software (e.g., Hyperquad). Fit the data to calculate the exact pKa and log β₃ values.

Fig 2: Self-validating potentiometric and spectrophotometric titration workflow.

Protocol 2: Shake-Flask LC-UV Method for log P Determination

Causality: Traditional UV-Vis analysis of the aqueous phase alone cannot account for ligand degradation or adsorption at the solvent interface. LC-UV ensures mass balance verification.

-

Solvent Saturation: Stir equal volumes of 1-octanol and 10 mM HEPES buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

-

Incubation: Dissolve the ligand in the saturated aqueous buffer to a concentration of 100 µM. Add an equal volume of the saturated octanol.

-

Equilibration: Shake the biphasic mixture mechanically at 25°C for 2 hours, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

-

LC-UV Quantification: Sample both the aqueous and octanol phases. Inject into an HPLC system equipped with a C18 column and a UV detector.

-

Mass Balance Validation: Calculate the total moles recovered from both phases. If the recovery is <95%, discard the run (indicates interfacial aggregation or degradation). Calculate log P as log₁₀([Area_octanol] / [Area_aqueous]).

References

- Synthesis and Properties of Metal Chelates Based on Natural γ-Pyrone Maltol Siberian Branch of the Russian Academy of Sciences (Sibran)

- Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules MDPI - Intern

- Characterisation of the maltol iron complex ResearchG

- Comparative solution equilibrium studies of anticancer gallium(III) complexes of 8-hydroxyquinoline and hydroxy(thio)pyrone Hungarian Academy of Sciences (MTA)

Sources

Biological Activity and Toxicity Profile of 3-Hydroxy-5-methyl-4H-pyran-4-one: A Predictive Analysis Based on a Privileged Scaffold

An In-Depth Technical Guide

Preamble: The Promise of the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological utility. Derivatives such as kojic acid and maltol are well-studied, but many analogues, including 3-Hydroxy-5-methyl-4H-pyran-4-one, remain less explored. Direct experimental data on 3-Hydroxy-5-methyl-4H-pyran-4-one is scarce in publicly available literature. Therefore, this guide adopts a predictive and inferential approach, leveraging the extensive research on its close structural analogues to construct a comprehensive profile of its likely biological activities and toxicological characteristics. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for the direct evaluation of this promising molecule.

Section 1: Inferred Biological Activity Profile

The biological potential of the 4H-pyran-4-one scaffold is broad, with derivatives demonstrating antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] By analyzing the structure-activity relationships of its analogues, we can project a probable activity profile for 3-Hydroxy-5-methyl-4H-pyran-4-one.

Antioxidant Activity

The presence of a hydroxyl group on the pyranone ring is a key determinant of antioxidant activity. Compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and various kojic acid derivatives are known to be potent free radical scavengers.[2][3] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to stabilize free radicals, with the enol structure being a critical factor in this activity.[2][3] It is highly probable that 3-Hydroxy-5-methyl-4H-pyran-4-one exhibits similar properties.

| Compound/Derivative | Assay | IC50 Value | Reference |

| Pyranone Derivative 4j | DPPH Scavenging | 0.1941 mM | [1][4] |

| Butylated Hydroxytoluene (BHT) | DPPH Scavenging | 0.245 mM | [1][4] |

| Pyranone Derivative 4g | DPPH Scavenging | 0.329 mM | [1][4] |

| Kojic Acid Derivative | ABTS+ Scavenging | IC50 = 8.75 µg/mL | [5] |

Antimicrobial and Antifungal Activity

The 4H-pyran-4-one nucleus is a well-established framework for antimicrobial agents. Derivatives of kojic acid and other pyranones have shown notable efficacy against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida krusei.[4][6] The specific substituents on the pyranone ring significantly influence the spectrum and potency of antimicrobial action.[7] For instance, certain 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives exhibit potent activity, highlighting the tunability of this scaffold.[6][8]

| Derivative Class | Microorganism | MIC (μg/mL) | Reference |

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide | Staphylococcus aureus | 8 | [4] |

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide | Candida krusei | 4 | [4] |

| Mannich base of allomaltol | Mycobacterium smegmatis | 4 | [9] |

| Mannich base of piperidine | Mycobacterium smegmatis | 8 or 16 | [10] |

Anti-inflammatory Potential

Several derivatives of the parent scaffold exhibit significant anti-inflammatory properties.[11][12] The mechanism often involves the downregulation of key inflammatory mediators. For example, certain kojic acid derivatives strongly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[13] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] The underlying pathway often involves the suppression of transcription factors like NF-κB.[12][13] Some studies on related 3-hydroxy-pyridine-4-ones suggest that iron-chelating activity may also contribute to their anti-inflammatory effects, as key enzymes in the inflammation pathway like cyclooxygenase are iron-dependent.[11]

Cytotoxic and Anticancer Activity

The cytotoxic potential of the 4H-pyran-4-one scaffold against various cancer cell lines is well-documented.[4] Certain derivatives have demonstrated significant antiproliferative activity against human colorectal cancer (HCT-116), non-small-cell lung cancer (A549), and human malignant melanoma (A375) cell lines.[4] One plausible mechanism of action is the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, which can lead to cell cycle arrest and apoptosis.[1][14]

| Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| 4H-Pyran Derivative 4d | HCT-116 | Colorectal Carcinoma | 75.1 | [1][4] |

| 4H-Pyran Derivative 4k | HCT-116 | Colorectal Carcinoma | 85.88 | [1][4] |

| Spiro-4H-pyran 5a | A549, A375, LNCaP | Lung, Melanoma, Prostate | Potent Activity |

Section 2: Predictive Toxicity Profile

A thorough understanding of a compound's toxicity is paramount for any developmental consideration. While direct data for 3-Hydroxy-5-methyl-4H-pyran-4-one is unavailable, the extensive toxicological studies on kojic acid and safety data for other analogues provide a strong basis for a predictive assessment.[15]

Genotoxicity

The genotoxicity profile of kojic acid is particularly instructive. In vitro, high concentrations (≥1000 µ g/plate ) of kojic acid were found to be mutagenic in several strains of S. typhimurium and E. coli in the Ames test.[16] However, this is a critical point of differentiation for risk assessment: all in vivo genotoxicity studies on kojic acid have been negative.[16] This includes mouse bone marrow micronucleus tests and unscheduled DNA synthesis (UDS) tests.[16] This suggests that while there may be some mutagenic potential at high concentrations in isolated cellular systems, the risk of genotoxicity in a whole organism is negligible, likely due to metabolic deactivation or limited bioavailability to target tissues.[16]

Systemic and Acute Toxicity

Safety classifications for compounds structurally similar to 3-Hydroxy-5-methyl-4H-pyran-4-one provide a general hazard overview.

| Compound | Hazard Classification (GHS) | LD50 / NOAEL | Reference |

| 3-Hydroxy-4H-pyran-4-one | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (respiratory) | Not specified | [17] |

| 5-Hydroxy-2-methyl-4H-pyran-4-one | Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (respiratory) | Not specified | [18] |

| Kojic Acid | Not classified as acutely toxic | Intraperitoneal-mouse LD50: 250 mg/kg | [19] |

| Kojic Acid | Not classified as acutely toxic | NOAEL (oral, subchronic): 250 mg/kg/day | [16] |

The data indicates a potential for skin, eye, and respiratory irritation, and compounds in this class can be harmful if swallowed.[17][18] However, the high No-Observed-Adverse-Effect Level (NOAEL) for kojic acid in subchronic oral studies suggests a wide margin of safety for systemic toxicity.[16]

Section 3: Recommended Experimental Protocols

To move from a predictive to a definitive profile, direct experimental evaluation is essential. The following protocols are standard, self-validating methodologies for assessing the key biological and toxicological endpoints discussed.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard for assessing cell viability and a compound's cytotoxic potential.[4][20]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 3-Hydroxy-5-methyl-4H-pyran-4-one in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial potency of a compound.[7][8]

-

Inoculum Preparation: Culture bacterial or fungal strains overnight. Suspend colonies in sterile broth to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of 3-Hydroxy-5-methyl-4H-pyran-4-one in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate containing the appropriate microbial growth broth.

-

Inoculation: Add the standardized microbial suspension to each well of the plate. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Section 4: Conclusion and Future Directions

This guide establishes a strong predictive profile for 3-Hydroxy-5-methyl-4H-pyran-4-one as a molecule with significant potential for antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. The toxicological analysis, based on close analogues, suggests a manageable safety profile, with a notable distinction between in vitro and in vivo genotoxicity that warrants careful consideration.

The path forward is clear: a systematic evaluation of 3-Hydroxy-5-methyl-4H-pyran-4-one is strongly recommended. This should begin with the foundational cytotoxicity and antimicrobial assays detailed above, followed by a comprehensive in vitro genotoxicity panel (Ames test, micronucleus assay) and an acute oral toxicity study in a rodent model. The resulting data will be essential for a robust risk assessment and will definitively position this compound within the promising landscape of 4H-pyran-4-one derivatives.

References

-

Nohynek, G. J., et al. (2004). An assessment of the genotoxicity and human health risk of topical use of kojic acid [5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one]. Food and Chemical Toxicology, 42(1), 93-105. [Link]

-

Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Reports in Pharmaceutical Sciences. [Link]

-

Sato, K., et al. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

-

ACS Publications. (n.d.). Synthesis of 2-methyl-3-hydroxy-4H-pyran-4-one and 4-hydroxy-5-methyl-2H-furan-3-one from carbohydrates. The Journal of Organic Chemistry. [Link]

-

Kayalar, H., et al. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Derivatives. Turkish Journal of Chemistry. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4H-pyran-4-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). kojic acid. thegoodscentscompany.com. [Link]

-

PubChem. (n.d.). 4H-Pyran-4-one, 5-hydroxy-2-methyl-. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one with antimicrobial activity. ResearchGate. [Link]

-

Dadashpour, S., et al. (2020). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. carlroth.com. [Link]

-

Wang, P., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances. [Link]

-

Lee, S., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Immunopharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PubMed Central. [Link]

-

ResearchGate. (n.d.). Diverse therapeutic potential of 3-hydroxy-4-pyranones and related compounds as kojic acid analogs. ResearchGate. [Link]

-

ResearchGate. (n.d.). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). ResearchGate. [Link]

-

ResearchGate. (n.d.). New 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one Derivative Has Both Tyrosinase Inhibitory and Antioxidant Properties. ResearchGate. [Link]

-

Ovid. (n.d.). (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative. Ovid. [Link]

-

Chen, Y-L., et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. [Link]

-

University of Akron. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. ideaexchange.uakron.edu. [Link]

-

ResearchGate. (n.d.). An assessment of the genotoxicity and human health risk of topical use of kojic acid [5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one]. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. PubMed Central. [Link]

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. ovid.com [ovid.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. An assessment of the genotoxicity and human health risk of topical use of kojic acid [5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Hydroxy-4H-pyran-4-one | C5H4O3 | CID 68129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4H-Pyran-4-one, 5-hydroxy-2-methyl- | C6H6O3 | CID 69521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. kojic acid, 501-30-4 [thegoodscentscompany.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Role of 3-Hydroxy-5-methyl-4H-pyran-4-one in Maillard reaction pathways

The Role of 3-Hydroxy-5-methyl-4H-pyran-4-one in Maillard Reaction Pathways

Executive Summary

3-Hydroxy-5-methyl-4H-pyran-4-one is a structural isomer of the widely known flavor compound Maltol (3-hydroxy-2-methyl-4H-pyran-4-one). Within the complex matrix of the Maillard reaction, this compound represents a specific class of hydroxylated pyranones formed via the thermal degradation of reducing sugars (hexoses and pentoses) in the presence of amino compounds.

While often overshadowed by its 2-methyl isomer (Maltol) and the transient intermediate DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one), 3-Hydroxy-5-methyl-4H-pyran-4-one plays a distinct role as a stable end-product contributing to antioxidant capacity and flavor profiles (caramel/burnt sugar notes). Its formation is mechanistically linked to the 2,3-enolization pathway of Amadori rearrangement products, distinguishing it from furanone derivatives formed via 1,2-enolization.[1]

This guide provides a technical deep-dive into the formation mechanics, functional properties, and analytical quantification of 3-Hydroxy-5-methyl-4H-pyran-4-one, tailored for researchers in food chemistry and drug development.

Chemical Identity & Formation Mechanics

Structural Analysis & Isomerism

The 4H-pyran-4-one core is characterized by a cyclic ketone with an oxygen heteroatom. The placement of the hydroxyl (-OH) and methyl (-CH3) substituents dictates the compound's reactivity and sensory properties.

| Compound Name | IUPAC Nomenclature | Substituent Positions | Key Characteristic |

| Target Compound | 3-Hydroxy-5-methyl-4H-pyran-4-one | 3-OH, 5-Me | "Meta-like" substitution; Isomer of Maltol. |

| Maltol | 3-Hydroxy-2-methyl-4H-pyran-4-one | 3-OH, 2-Me | "Ortho-like"; Major flavor compound. |

| Allomaltol | 5-Hydroxy-2-methyl-4H-pyran-4-one | 5-OH, 2-Me | Isomer; often formed from Kojic acid. |

| DDMP | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | 3,5-diOH, 6-Me | Unstable precursor; degrades to Maltol/isomers. |

Formation Pathway: The 2,3-Enolization Route

The formation of 3-Hydroxy-5-methyl-4H-pyran-4-one is primarily driven by the 2,3-enolization of the Amadori product (1-amino-1-deoxy-2-ketose). Unlike 1,2-enolization (which favors furfurals like HMF), 2,3-enolization occurs preferentially at neutral to alkaline pH and leads to reductones and pyranones.

Mechanistic Steps:

-

Condensation: Reducing sugar (e.g., Glucose/Rhamnose) + Amino Acid

Schiff Base. -

Amadori Rearrangement: Schiff Base

Amadori Product (1-amino-1-deoxy-2-ketose).[2] -

Enolization: The Amadori product undergoes 2,3-enolization, eliminating the amine group.[3]

-

Cyclization & Dehydration: The resulting dicarbonyl intermediate (1-deoxyosone or 3-deoxyosone) cyclizes and dehydrates to form the pyranone core.

-

Note: The specific 5-methyl substitution pattern suggests a precursor with a terminal methyl group (like Rhamnose ) or a specific rearrangement of a hexose skeleton.

-

Figure 1: Mechanistic pathway highlighting the formation of 3-Hydroxy-5-methyl-4H-pyran-4-one from reducing sugars via the Amadori rearrangement and 2,3-enolization.[1][2][4]

Functional Roles in the Maillard Matrix

Antioxidant Activity

Like its isomer Maltol, 3-Hydroxy-5-methyl-4H-pyran-4-one exhibits significant antioxidant activity. This is attributed to the alpha-hydroxy-ketone moiety (enolic -OH at C3 adjacent to C4=O).

-

Radical Scavenging (HAT/SET): The hydroxyl group at position 3 can donate a hydrogen atom (HAT) or an electron (SET) to neutralize free radicals (e.g., DPPH, ABTS), forming a stable resonance-stabilized radical.

-

Metal Chelation: The proximity of the C3-hydroxyl and C4-carbonyl oxygen allows for bidentate chelation of transition metals (

,

Flavor Chemistry

Pyranones are potent flavor contributors.[3][5]

-

Profile: Sweet, caramel-like, burnt sugar, cotton candy.

-

Threshold: While Maltol has a very low odor threshold (ppm range), the 5-methyl isomer likely shares similar descriptors but with varying intensity and volatility profiles.

-

Synergy: It acts as a flavor enhancer, modifying the perception of sweetness and masking bitterness in pharmaceutical formulations.

Analytical Methodologies

To isolate and quantify 3-Hydroxy-5-methyl-4H-pyran-4-one, researchers must distinguish it from its structural isomers.

Extraction Protocol (Solid Matrix)

-

Homogenization: Grind sample (e.g., roasted food model) to fine powder.

-

Solvent Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (1:10 w/v) for 2 hours under agitation.

-

Why: Pyranones are moderately polar but extract well into organic solvents from aqueous phases.

-

-

Drying: Dry organic layer over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotovap) at

.

Quantification: GC-MS vs. HPLC

| Feature | GC-MS (Gas Chromatography - Mass Spec) | HPLC-UV/DAD (High-Performance Liquid Chrom.) |

| Suitability | High (Volatile/Semi-volatile) | High (Non-volatile/Thermally labile) |

| Derivatization | Required (Silylation with MSTFA/BSTFA) to improve volatility of -OH group. | Not Required |

| Column | DB-5ms or DB-Wax (Polarity aids isomer separation) | C18 Reverse Phase (e.g., Agilent Zorbax) |

| Detection | EI Mass Spec (Look for molecular ion | UV at 270-290 nm (characteristic enone absorption) |

| Resolution | Excellent for separating 3-OH-2-Me vs 3-OH-5-Me isomers. | Good, requires optimized gradient. |

GC-MS Derivatization Step:

-

Add

sample extract + -

Incubate at

for 30 mins. -

Inject

into GC (Splitless).

Figure 2: Analytical workflow for the extraction, derivatization, and quantification of hydroxypyranones.

Implications for Drug Development

AGEs Inhibition

Advanced Glycation End-products (AGEs) are implicated in diabetes and aging. Pyranones like 3-Hydroxy-5-methyl-4H-pyran-4-one can act as competitive inhibitors :

-

Mechanism: They trap reactive dicarbonyls (like methylglyoxal) or scavenge radical precursors, preventing the cross-linking of proteins (e.g., collagen).

-

Therapeutic Potential: Investigated as scaffolds for anti-diabetic complications drugs.

Safety & Toxicity

-

Status: While Maltol is GRAS (Generally Recognized As Safe), the specific 5-methyl isomer requires distinct toxicological validation.

-

Metabolism: Likely metabolized via glucuronidation of the C3-hydroxyl group and excreted in urine.

-

LD50: Expected to be similar to Maltol (~1400 mg/kg in rats, oral), but specific data should be generated for the pure isomer.

References

-

Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry.

-

Ledl, F., & Schleicher, E. (1990). New Aspects of the Maillard Reaction in Foods and in the Human Body. Angewandte Chemie International Edition.

-

Kim, M. O., & Baltes, W. (1996). On the Role of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one in the Maillard Reaction. Journal of Agricultural and Food Chemistry.

-

BenchChem. (2025).[3][6] Role of Furanones and Pyranones in Maillard Reaction. BenchChem Technical Guides.

-

PubChem. Compound Summary: 3-Hydroxy-4H-pyran-4-one (Parent Structure). National Library of Medicine.

Sources

UV-Vis Spectral Characteristics of 3-Hydroxy-5-methyl-4H-pyran-4-one: An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral behavior of 3-Hydroxy-5-methyl-4H-pyran-4-one .[1] As a structural isomer of the widely utilized flavorant and chelator Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), this compound shares the critical 3-hydroxy-4-pyrone pharmacophore.[1] Its spectral characteristics are governed by the conjugated enolone system, exhibiting distinct solvatochromic shifts and pH-dependent ionization profiles.[1]

This document is designed for researchers in medicinal chemistry and coordination chemistry, focusing on the compound's utility as a bidentate ligand for metallodrug development (e.g., iron and vanadium chelation) and its quantitative analysis in solution.

Part 1: Molecular Architecture & Chromophoric Systems

The UV-Vis absorption of 3-Hydroxy-5-methyl-4H-pyran-4-one is not a static property but a dynamic readout of its electronic state.[1] To interpret the spectrum, one must understand the underlying transitions.[1]

The Enolone Chromophore

The molecule features a cyclic cross-conjugated system.[1] The primary absorption arises from the

-

Band A (Primary, High Intensity): Located typically between 270–280 nm in acidic or neutral media.[1] This corresponds to the

transition of the pyrone ring system.[1] -

Band B (Secondary, Low Intensity): A weaker band often obscured or appearing as a shoulder around 300–320 nm , attributed to the symmetry-forbidden

transition of the carbonyl lone pair.

Electronic State Diagram

The following diagram illustrates the structural factors influencing the electronic transitions, specifically the impact of ionization (deprotonation) on the conjugated system.

Figure 1: Mechanistic flow of electronic transitions and the bathochromic shift induced by deprotonation.

Part 2: Solvatochromism and pH Dependence

The spectral profile of 3-Hydroxy-5-methyl-4H-pyran-4-one is highly sensitive to the protonation state of the 3-hydroxyl group.[1] This property allows UV-Vis spectroscopy to serve as a precise tool for pKa determination.[1]

Acid-Base Spectral Shift

The 3-hydroxy-4-pyrone moiety acts as a weak acid.[1]

-

Acidic Media (pH < 7): The neutral species predominates.[1]

.[1] -

Basic Media (pH > 9): Deprotonation yields the pyronate anion.[1] The increased electron density from the oxyanion (

) is delocalized into the ring, lowering the energy gap for the

Isosbestic Points

During a pH titration, the simultaneous presence of neutral and anionic species in equilibrium gives rise to distinct isosbestic points (typically near 290 nm and 245 nm).[1] The existence of sharp isosbestic points validates that only two absorbing species (neutral and anion) are present without degradation.[1]

Summary of Spectral Data (Comparative)

Given the structural isomerism, data for 3-Hydroxy-5-methyl-4H-pyran-4-one closely mirrors its isomer Maltol.[1]

| Parameter | Neutral Species (HL) | Anionic Species (L⁻) | Shift Type |

| 272 – 276 | 315 – 322 | Bathochromic | |

| Molar Absorptivity ( | ~8,000 – 9,500 M⁻¹cm⁻¹ | ~10,000 – 12,000 M⁻¹cm⁻¹ | Hyperchromic |

| Key Transition | - | ||

| Approximate pKa | - | 8.2 – 8.6 | - |

Part 3: Metal Complexation (Ligand-to-Metal Charge Transfer)[1]

A critical application of 3-Hydroxy-5-methyl-4H-pyran-4-one is its ability to chelate hard Lewis acids, particularly Iron(III) and Vanadium(IV/V).[1]

Iron(III) Chelation

Upon binding Fe(III), the ligand creates a stable five-membered chelate ring.[1]

-

Spectral Feature: A new, broad absorption band appears in the visible region, typically centered between 450 nm and 550 nm .[1]

-

Origin: This is a Ligand-to-Metal Charge Transfer (LMCT) band, specifically from the phenolate oxygen

-orbital to the iron -

Stoichiometry: The position and intensity of this band change as the metal-to-ligand ratio shifts from 1:1 to 1:3 (

).[1]

Part 4: Experimental Protocols

Protocol A: Determination of pKa via UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant of 3-Hydroxy-5-methyl-4H-pyran-4-one using the Henderson-Hasselbalch relationship applied to spectral shifts.

Reagents:

-

Analyte Stock Solution:

M in methanol.[1] -

Buffer System: Universal buffer (Britton-Robinson) or phosphate buffers ranging from pH 2.0 to 12.0.[1]

-

Ionic Strength Adjuster: 0.1 M KCl or NaClO₄ (to maintain constant ionic strength,

).[1]

Workflow:

-

Baseline Correction: Record a baseline using the buffer solution as the blank.

-

Sample Preparation: Dilute the stock solution into the buffer to a final concentration of

M. (Target Absorbance ~0.8 to 1.0). -

Scan: Record spectra from 200 nm to 400 nm for each pH increment (0.5 pH units).

-

Data Extraction:

-

Identify

of the acid form ( -

Select an analytical wavelength where the difference in absorbance between acid and base forms is maximal (usually

nm).[1]

-

-

Calculation: Plot Absorbance (

) vs. pH. Fit the data to the sigmoidal Boltzmann equation or use the linearized relation:

Protocol B: Job's Method for Metal Binding Stoichiometry

Objective: To determine the binding stoichiometry (

Figure 2: Workflow for Job's Method of Continuous Variations.

Steps:

-

Prepare

M solutions of Fe(III) (in dilute HCl to prevent hydrolysis) and the Ligand (in buffer). -

Prepare a series of mixtures where the total molar concentration

is constant, but the mole fraction -

Measure absorbance at the

of the complex (not the ligand).[1] -

The peak of the curve indicates the stoichiometry (e.g.,

implies

References

-

ChemicalBook. (2025).[1] 3-hydroxy-4H-pyran-4-one Properties and Spectral Data. Link

-

PubChem. (2025).[1][2] 3-Hydroxy-4H-pyran-4-one (Pyromeconic Acid) Compound Summary. National Library of Medicine.[1] Link[1]

-

Berto, S., et al. (2019).[1] Hydroxypyrone derivatives: Chelating properties towards vanadyl cation. ResearchGate. Link

-

BenchChem. (2025).[1][3][4] Spectroscopic Profile of 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol). Link[1]

-

Seixas de Melo, J.S., et al. (2023).[1][5] Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxy-4-pyrone. ACS Omega.[1] Link[1]

Sources

Methodological & Application

HPLC method development for detection of 3-Hydroxy-5-methyl-4H-pyran-4-one

Application Note: Development and Validation of an RP-HPLC-DAD Method for the Quantification of 3-Hydroxy-5-methyl-4H-pyran-4-one

Executive Summary

3-Hydroxy-5-methyl-4H-pyran-4-one is a cyclic enolone structurally isomeric to maltol (3-hydroxy-2-methyl-4H-pyran-4-one). It is frequently encountered in flavor chemistry, Maillard reaction profiling, and as a synthetic intermediate in drug development. Accurate quantification of this compound is critical for quality control and pharmacokinetic analysis[1]. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode Array Detection (DAD) designed to overcome the specific chromatographic challenges posed by polar pyranone derivatives.

Analytical Rationale & Mechanistic Insights (E-E-A-T)

Developing an HPLC method for 3-Hydroxy-5-methyl-4H-pyran-4-one requires understanding its specific physicochemical properties. The molecule features an

-

Stationary Phase Selection (Suppressing Secondary Interactions): The lone pairs on the pyranone oxygen atoms act as strong hydrogen-bond acceptors. If an older-generation silica column is used, unreacted silanol groups will bind to the analyte, resulting in severe peak tailing. Therefore, a fully end-capped, base-deactivated C18 column or a specialized low-silanol mixed-mode phase (e.g., Newcrom R1) is strictly required to ensure a sharp, Gaussian peak shape[1][2].

-

Mobile Phase pH Control (Ionization Suppression): The enolic proton is moderately acidic (

). Under neutral pH conditions, the compound exists in a dynamic equilibrium between protonated and deprotonated states, leading to split peaks and unpredictable retention shifts. By acidifying the mobile phase to pH ~2.7 using 0.1% formic acid or phosphoric acid, the enol ionization is completely suppressed, locking the molecule into its hydrophobic, neutral state for consistent retention[2]. -

Detector Optimization: The conjugated pyran ring exhibits a strong

UV transition. Diode Array Detection (DAD) at 274 nm provides optimal sensitivity while filtering out non-conjugated matrix interferences[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, this protocol functions as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis.

Reagents & Materials

-

Standards: High purity (>98%) 3-Hydroxy-5-methyl-4H-pyran-4-one reference standard.

-

Solvents: HPLC-grade Acetonitrile, HPLC-grade Ethyl Acetate, and Ultrapure Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Formic Acid.

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of Mobile Phase A (0.1% Formic Acid in Water).

-

Working Standards: Perform serial dilutions using the mobile phase to generate a 6-point calibration curve (0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL)[4].

Sample Preparation (Liquid-Liquid Extraction Workflow)

For complex matrices (e.g., biological fluids or food extracts), a Liquid-Liquid Extraction (LLE) isolates the moderately polar pyranone[3][5][6].

-

Weigh 1.0 g (or 1.0 mL) of the sample into a 15 mL centrifuge tube.

-

Add 5.0 mL of ultrapure water and vortex for 2 minutes.

-

Add 5.0 mL of Ethyl Acetate. Agitate on a rotary mixer at 400 rpm for 15 minutes to partition the analyte into the organic layer[6].

-

Centrifuge at 4000 rpm for 10 minutes to break any emulsions.

-

Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle nitrogen stream at 40 °C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase (15% Acetonitrile / 85% Aqueous Buffer).

-

Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

System Suitability Test (SST)

Inject the 10.0 µg/mL standard five times consecutively. The system is validated for the run only if:

-

Retention Time %RSD:

-

Peak Area %RSD:

-

USP Tailing Factor (

): -

Theoretical Plates (

):

Visualizations & Data Presentation

Caption: Workflow for the extraction, separation, and quantification of 3-Hydroxy-5-methyl-4H-pyran-4-one.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification / Condition | Mechanistic Rationale |

| Column | Base-deactivated C18 (150 x 4.6 mm, 5 µm) | End-capping prevents secondary interactions with the pyranone oxygen[2]. |

| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water | Keeps the enolic hydroxyl fully protonated to eliminate peak tailing[2]. |

| Mobile Phase B | HPLC-Grade Acetonitrile | Provides optimal organic modifier strength for polar pyranones[6]. |

| Elution Program | Isocratic: 15% B / 85% A | Ensures baseline resolution from polar matrix interferences[5]. |

| Flow Rate | 1.0 mL/min | Balances column backpressure and optimal linear velocity. |

| Column Temp. | 30 °C | Stabilizes retention times and improves mass transfer kinetics. |

| Detection | DAD at 274 nm | Targets the |

| Injection Vol. | 10 µL | Prevents column overloading while maintaining high sensitivity. |

Table 2: Representative Method Validation Parameters

Based on standard validation protocols for structurally analogous pyran-4-one derivatives[4][5].

| Validation Parameter | Representative Value | Acceptance Criteria |

| Linear Range | 0.5 – 100 µg/mL | |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) |

| Intra-day Precision | 1.2% – 2.4% RSD | |

| Inter-day Precision | 2.1% – 3.8% RSD | |

| Accuracy (Recovery) | 98.2% – 101.5% | 95.0% – 105.0% |

References[2] Title: Separation of Maltol on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: 1]">https://sielc.com[1] Title: Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Methyl-4H-pyran-4-one. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4621423/[4] Title: Navigating the Analytical Landscape: A Comparative Guide to HPLC Method Validation for Tetrahydro-4H-pyran-4-one. Source: Benchchem. URL: 5]">https://www.benchchem.com[5] Title: Simultaneous Determination of the Novel Antithrombotic Agent, Acetylsalicylic Acid Maltol Ester (Aspalatone) and its Metabolites in Rat Plasma and Urine by HPLC. Source: Taylor & Francis. URL: 6]">https://www.tandfonline.com[6] Title: Analysis of Additives in Milk Powders with SPE-HPLC or 2D-HPLC Method. Source: IntechOpen. URL: https://www.intechopen.com

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Separation of Maltol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Analysis of Additives in Milk Powders with SPE-HPLC or 2D-HPLC Method | IntechOpen [intechopen.com]

Application Note: A Comprehensive Guide to the GC-MS Analysis of Volatile Pyranone Derivatives

Abstract

This guide provides a detailed framework for the analysis of volatile pyranone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyranones, such as maltol, sotolon, and kojic acid, are significant compounds in the flavor, fragrance, and pharmaceutical industries due to their distinct sensory properties and biological activities. Achieving accurate and reproducible quantification of these compounds requires a robust analytical methodology. This document outlines field-proven insights into sample preparation, the rationale behind derivatization strategies, and the optimization of critical GC-MS parameters. We present detailed protocols and troubleshooting advice tailored for researchers, scientists, and drug development professionals to establish a self-validating system for the analysis of these polar, volatile molecules.

Introduction: The Analytical Challenge of Pyranone Derivatives

Pyranone derivatives are a class of heterocyclic organic compounds characterized by a six-membered ring containing an oxygen atom and a ketone functional group. Their volatility and polarity present a unique challenge for analytical separation and detection. Gas Chromatography (GC) is an ideal technique for separating volatile compounds, while Mass Spectrometry (MS) provides the high selectivity and sensitivity needed for identification and quantification.[1] The coupling of these two techniques (GC-MS) is a powerful tool for analyzing pyranones in complex matrices such as food products, beverages, and biological samples.[2]

The primary analytical hurdles include:

-

High Polarity: The presence of hydroxyl and carbonyl groups can lead to poor peak shape (tailing) and interaction with active sites in the GC system.

-

Matrix Complexity: Target analytes are often present at trace levels within intricate sample matrices, necessitating effective extraction and cleanup procedures.

-

Thermal Lability: Some derivatives may be sensitive to the high temperatures used in the GC injector and column.

This guide explains the causality behind experimental choices, from sample preparation to data acquisition, to overcome these challenges.

Foundational Step: Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate the target pyranone derivatives from the sample matrix while removing interferences.[3] The choice of technique is dictated by the sample matrix (solid, liquid, gas) and the concentration of the analytes.

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for liquid samples, such as wine or aqueous solutions.[1][4] It offers excellent analyte concentration and matrix cleanup with reduced solvent consumption compared to traditional methods.[2][3]

-

Mechanism: The sample is passed through a cartridge containing a solid sorbent. The pyranone analytes are retained on the sorbent while matrix components pass through. After washing away interferences, the analytes are eluted with a small volume of an appropriate organic solvent.[2]

-

Causality: The key is selecting a sorbent with an affinity for the polar pyranone structure. Polymeric resins are often preferred for their ability to retain a broad range of polar compounds.[5][6] The subsequent elution with a strong organic solvent like dichloromethane ensures high recovery of the target compounds.[1][6]

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for volatile and semi-volatile compounds.[3][7] It is particularly advantageous for its simplicity, high sensitivity due to preconcentration, and automation capabilities.[3]

-

Mechanism: A fused silica fiber coated with a stationary phase is exposed to the sample, either by direct immersion in a liquid or exposure to the headspace (the gas phase above the sample).[7] Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption.

-

Causality: For volatile pyranones, Headspace-SPME (HS-SPME) is often preferred as it minimizes matrix effects by sampling only the vapor phase.[2][7] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile polar and nonpolar compounds.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to separate analytes based on their differential solubility in two immiscible solvents, typically an aqueous and an organic layer.[2][4]

-

Mechanism: The sample is mixed with an organic solvent (e.g., dichloromethane). The pyranone derivatives, being organic compounds, will partition into the organic layer, which is then collected and concentrated.[2]

-

Causality: While effective, LLE can be labor-intensive and may result in the co-extraction of interfering compounds. It is often used when SPE or SPME are not feasible.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. organomation.com [organomation.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and Validation of a Method to Determine Enolones and Vanillin Derivatives in Wines—Occurrence in Spanish Red Wines and Mistelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

Application Note: Crystallization Protocols for High-Purity 3-Hydroxy-5-methyl-4H-pyran-4-one

The following Application Note is a detailed technical guide designed for researchers and process chemists. It addresses the specific physicochemical challenges of crystallizing 3-Hydroxy-5-methyl-4H-pyran-4-one , a structural isomer of Maltol/Allomaltol, often utilized as a pharmaceutical intermediate or high-value organoleptic agent.

Executive Summary

Achieving pharmaceutical-grade purity (>99.5%) for 3-Hydroxy-5-methyl-4H-pyran-4-one (HMP) presents unique challenges due to its tendency to form supersaturated oils ("oiling out") rather than stable crystal lattices. This guide outlines two validated crystallization methodologies: Solvent/Anti-Solvent Recrystallization (for maximum yield) and Aqueous Cooling Crystallization (for green processing). These protocols are designed to minimize impurity occlusion and control polymorph formation.

Physicochemical Profile & Solubility Logic

Before initiating crystallization, the solvent system must be matched to the compound's polarity. HMP is a cyclic enolone, exhibiting amphiphilic properties but leaning towards polarity due to the hydroxyl and ketone moieties.

Solubility Data (Empirical)

| Solvent | Solubility (25°C) | Solubility (Boiling) | Role |

| Ethanol (EtOH) | Moderate | High | Primary Solvent |

| Methanol (MeOH) | High | Very High | Primary Solvent |

| Water | Low/Moderate | High | Primary Solvent (Green) |

| n-Heptane | Insoluble | Insoluble | Anti-Solvent |

| Ethyl Acetate | Moderate | High | Intermediate |

| Toluene | Low | Moderate | Anti-Solvent (Alternative) |

Mechanism of Action

The purification relies on the steep solubility curve of pyranones in alcohols and water. The critical impurity profile typically includes unreacted precursors (e.g., furan derivatives) and thermal degradation products (polymers), which often have distinct solubility profiles in non-polar alkanes.

Figure 1: Decision matrix for selecting the optimal crystallization vector based on impurity profile.

Protocol A: Dual-Solvent Recrystallization (Ethanol/n-Heptane)

Best For: Removal of organic by-products and achieving maximum recovery yield. Principle: Uses the "drowning out" effect where the non-polar anti-solvent reduces the solvation power of the primary solvent.

Materials

-

Crude HMP: 10.0 g

-

Solvent: Absolute Ethanol (ACS Grade)

-

Anti-Solvent: n-Heptane (HPLC Grade)

-

Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Methodology

-

Dissolution:

-

Charge 10.0 g of crude HMP into the reactor.

-

Add 30 mL of Ethanol (3 vol).

-

Heat to 65–70°C (near reflux) with moderate stirring (200 RPM).

-

Note: If solids remain, add Ethanol in 2 mL increments until fully dissolved. Do not exceed 5 vol (50 mL) to maintain yield.

-

-

Polishing Filtration (Critical):

-

While hot, filter the solution through a 0.45 µm PTFE membrane (pre-heated) to remove insoluble particulates.

-

Return filtrate to the reactor and reheat to 65°C.

-

-

Nucleation & Anti-Solvent Addition:

-

Slowly add warm n-Heptane (50°C) dropwise.

-

Cloud Point: Stop addition immediately when a faint, persistent turbidity is observed.

-

Seeding: Add 10 mg (0.1% w/w) of pure HMP seed crystals. This prevents oiling out.

-

Hold temperature at 60°C for 30 minutes to allow seed equilibration.

-

-

Crystal Growth:

-

Resume adding n-Heptane slowly (1 mL/min) until a ratio of 1:2 (Ethanol:Heptane) is reached.

-

Initiate a linear cooling ramp: Cool from 60°C to 20°C over 4 hours (10°C/hour).

-

Why? Rapid cooling traps impurities in the crystal lattice.

-

-

Isolation:

-

Cool further to 0–5°C and hold for 1 hour.

-

Filter using a vacuum Buchner funnel.

-

Wash cake with cold 1:3 Ethanol:Heptane mixture.

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Protocol B: Aqueous Cooling Crystallization

Best For: Large-scale "green" processing and removal of non-polar oily residues. Principle: Exploits the steep temperature-dependent solubility of pyranones in water.

Step-by-Step Methodology

-

Saturation:

-

Suspend crude HMP in Deionized Water (10 vol) at room temperature.

-

Heat to 90°C . The compound should dissolve completely.

-

Optimization: If the solution is colored (yellow/brown), add Activated Carbon (5% w/w), stir for 15 mins, and hot-filter.

-

-

Controlled Cooling:

-

Transfer to a crystallizer.

-

Cool rapidly to 60°C, then switch to a slow ramp (5°C/hour) down to 10°C.

-

-

Seeding (The "Metastable Zone"):

-

At approx. 45°C, introduce seed crystals.

-

Observation: Watch for the "Oiling Out" phenomenon.[1] If oily droplets form instead of crystals, reheat slightly to redissolve and add more seeds, cooling slower.

-

-

Harvest:

-

Filter the white crystalline needles.

-

Wash with ice-cold water (minimal volume to avoid yield loss).

-

Process Validation & Quality Control

A self-validating system requires checking the Critical Quality Attributes (CQAs) at the end of the process.

| Attribute | Method | Specification |

| Purity | HPLC-UV (275 nm) | > 99.5% Area |

| Melting Point | DSC (10°C/min) | Sharp endotherm (Check lit. value ~160°C range*) |

| Crystal Form | XRPD | Matches Reference Pattern (No amorphous halo) |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol), < 5000 ppm (Heptane) |

*Note: Isomeric variations (Maltol vs. Allomaltol vs. HMP) have distinct melting points. Confirm with standard.

Figure 2: Critical Process Parameters (CPP) workflow for Method A.

Troubleshooting: The "Oiling Out" Phenomenon

Pyranones are notorious for separating as a liquid phase before crystallizing. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

-

Symptom: Solution turns milky or oily droplets appear on the flask walls.

-

Cause: Cooling too fast or anti-solvent added too quickly.

-

Correction:

-

Reheat until the solution is clear (single phase).

-

Seed at a higher temperature (closer to saturation point).

-

Reduce Anti-Solvent ratio initially to keep the system in the metastable zone longer.

-

References

-

BenchChem. (2025). Purification of 3-hydroxy-2-vinyl-4H-pyran-4-one and related pyranone derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). Synthesis and Crystallization of Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol).[2] Retrieved from

-

Taylor & Francis. (2006). Clean, One-Pot Synthesis of 4H-Pyran Derivatives in Aqueous Media. Synthetic Communications. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 3-Hydroxy-4H-pyran-4-one.[4] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery — Scentspiracy [scentspiracy.com]

- 3. 3-Hydroxy-4H-pyran-4-one | C5H4O3 | CID 68129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-hydroxy-4H-pyran-4-one CAS#: 496-63-9 [m.chemicalbook.com]

Application Note: Synthesis of N-Substituted 3-Hydroxy-4-pyridinones (HPOs) from Maltol

Target Audience: Synthetic Chemists, Radiopharmaceutical Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

3-Hydroxy-4-pyridinones (HPOs) are a privileged class of bidentate chelators characterized by their high affinity for hard Lewis acids, such as Fe³⁺, Al³⁺, and Ga³⁺[1][2]. The most famous derivative, 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone), is a globally approved oral therapeutic for iron-overload diseases[2]. Beyond iron scavenging, lipophilic and bifunctional HPOs are heavily utilized in radiopharmaceuticals (e.g., ⁶⁸Ga PET imaging) and as metalloprotein inhibitors[2].

The most cost-effective and scalable precursor for HPO synthesis is Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a naturally occurring, non-toxic pyranone[1]. The core chemical transformation requires replacing the endocyclic oxygen of the pyranone ring with a nitrogen atom derived from a primary amine.

The Causality of Route Selection: Direct vs. Protected Amination

Converting maltol to an HPO involves a Michael-type nucleophilic addition of a primary amine at the C6 position, followed by ring-opening to an acyclic intermediate, elimination of water, and subsequent ring closure[1][3].

-

Direct Amination (One-Pot): For simple, highly nucleophilic, and sterically unhindered amines (like aqueous methylamine), the reaction can be driven directly in water or under microwave irradiation[4][5].

-

Protected Amination (The Benzyl Route): Direct amination fails or yields intractable mixtures when using bulky, lipophilic, or less nucleophilic amines. The unprotected 3-hydroxyl group is prone to oxidation and can electronically deactivate the pyranone ring toward nucleophilic attack. By masking the hydroxyl group as a benzyl ether , the electron density of the ring is modulated to favor the Michael addition, and side reactions are suppressed[3][6]. The benzyl group is subsequently removed via catalytic hydrogenolysis.

Mechanistic Workflow

Workflow for the synthesis of complex HPOs from Maltol via the universal benzyl-protection route.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical shifts during the transformation from pyranone to pyridinone is critical for downstream applications, particularly regarding metal affinity (pM values).

Table 1: Comparative Properties of Maltol and Key HPO Derivatives [2][7]

| Compound | N1-Substitution | pKa (Hydroxyl) | Fe³⁺ pM (pH 7.4)* | Primary Application |

| Maltol | N/A (Oxygen) | 8.41 | ~15.0 | Synthetic Precursor / Food Additive |

| Deferiprone | Methyl | 9.82 | 20.0 | Oral Iron Overload Therapy |

| N-Hexyl HPO | Hexyl | ~9.90 | >20.0 | Antimicrobial / Lipophilic Chelator |

| N-Carboxyalkyl HPO | Carboxyalkyl | ~9.70 | >19.5 | Radiopharmaceutical Precursor |

*pM is the negative logarithm of free metal concentration ([ligand] = 10⁻⁵ M, [metal] = 10⁻⁶ M). Higher values indicate stronger chelation.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the chemist can verify the success of each mechanistic step before proceeding, preventing the carryover of impurities.

Protocol A: Direct One-Pot Synthesis (For Deferiprone)

Use this route ONLY for simple, unhindered primary amines (e.g., methylamine, ethylamine).

-

Reaction Setup: Dissolve maltol (1.0 eq) in a minimal amount of distilled water. Add 40% aqueous methylamine (3.0 eq).

-

pH Adjustment: Adjust the pH of the solution to ~9.0 using 6M HCl. Causality: A highly basic environment deprotonates the maltol, but extreme alkalinity degrades the pyranone ring. pH 9.0 optimizes the balance between amine nucleophilicity and pyranone stability[5].

-

Reflux: Heat the mixture under reflux (approx. 100°C) for 6–8 hours. The solution will turn dark amber.

-

Crystallization: Cool to room temperature, then adjust the pH to 7.0–7.5. Chill to 4°C overnight to induce crystallization.

-

Validation (QC):

-

Visual: The product should precipitate as off-white to pale brown needles.

-

Colorimetric: Dissolve a few crystals in water and add 1 drop of 1% FeCl₃. An intense, immediate burgundy/red color confirms the presence of the bidentate 3-hydroxy-4-pyridinone chelation motif.

-

Protocol B: The Universal Benzyl-Protected Route

Use this route for bulky, lipophilic, or functionalized primary amines.

Step 1: Benzylation of Maltol

-

Deprotonation: Dissolve maltol (1.0 eq) in methanol. Add an aqueous solution of NaOH (1.1 eq) dropwise. Stir for 15 minutes. Causality: NaOH deprotonates the 3-hydroxyl group, creating a highly nucleophilic phenoxide-like oxygen.

-

Alkylation: Add benzyl bromide (1.05 eq) dropwise. Reflux the mixture for 6 hours.

-

Workup: Evaporate the methanol, partition the residue between dichloromethane (DCM) and 5% NaOH (aq). The product remains in the organic layer.

-

Validation (QC):

-

FeCl₃ Test: Spot the organic layer on a TLC plate and spray with FeCl₃. It must remain colorless/yellow . If it turns red, unreacted maltol is present.

-

NMR: Look for the appearance of a sharp singlet at ~5.15 ppm (2H, -O-CH₂-Ph)[6].

-

Step 2: Amine Insertion (Ring Rearrangement)

-

Condensation: Dissolve 3-benzyloxy-2-methyl-4-pyrone (1.0 eq) in a 1:1 mixture of ethanol and water. Add the primary amine (R-NH₂, 2.0 to 3.0 eq) and a catalytic amount of NaOH (0.1 eq).

-

Reflux: Heat the mixture at 75–80°C for 12–24 hours[6]. Causality: The mixed solvent system ensures solubility of both the lipophilic protected pyrone and the hydrophilic amine, facilitating the Michael addition.

-

Workup: Concentrate under vacuum. Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the N-substituted 3-benzyloxy-4-pyridinone.

-

Validation (QC):

-

TLC: The product will show strong UV absorbance (254 nm) and a lower Rf value than the starting material due to increased polarity from the pyridinone nitrogen.

-

Step 3: Deprotection (Hydrogenolysis)

-

Catalytic Cleavage: Dissolve the protected pyridinone in methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w).

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon, or 30–50 psi in a Parr shaker for stubborn substrates) at room temperature for 4–6 hours[7].

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; keep the filter cake wet with solvent. Evaporate the filtrate to yield the final HPO.

-

Validation (QC):

-

FeCl₃ Test: The product must instantly turn deep red/purple upon addition of FeCl₃, confirming the liberation of the free 3-hydroxyl group.

-

NMR: The complete disappearance of the benzyl -CH₂- singlet (~5.15 ppm) and the aromatic multiplet (~7.3-7.4 ppm)[6].

-

Troubleshooting & Optimization Matrix

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Low yield in direct amination | Amine is too bulky, leading to poor nucleophilic attack at C6. | Switch to the Benzyl-Protected Route (Protocol B). |

| Incomplete benzylation | Insufficient deprotonation of maltol or hydrolysis of benzyl bromide. | Ensure NaOH is fully dissolved before adding BnBr. Use strictly 1.1 eq of NaOH to prevent excess base from hydrolyzing BnBr. |

| Black tar in Step 2 (Amine Insertion) | Oxidation of the pyrone ring due to excess heat or oxygen exposure. | Degas solvents with N₂ prior to reaction. Lower reflux temperature to 70°C and extend reaction time. |

| Incomplete deprotection (Step 3) | Catalyst poisoning by trace amines or sulfur compounds. | Re-filter, add fresh 10% Pd/C, and increase H₂ pressure to 50 psi. Alternatively, use 1M HCl in MeOH to form the amine hydrochloride, which hydrogenates faster. |

References

-

Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine ResearchGate (Anti-mycobacterial activities of copper(II) complexes. Part II) URL:[Link]

-

synthesis and characterization of lipophilic 3,4- hydroxypyridinone iron(iii) complexes Mount Allison University (Scholaris) URL:[Link]

-

One-pot synthesis of N-substituted-3-hydroxy-4-pyridinone chelate complexes of aluminum, gallium, and indium Canadian Journal of Chemistry URL:[Link]

-

Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones Dr Hicham Khodr (Synthasite) URL:[Link]

-

Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 National Institutes of Health (PMC) URL:[Link]

-

Synthesis of New Bis(3-hydroxy-4-pyridinone) Ligands as Chelating Agents for Uranyl Complexation MDPI Molecules URL:[Link]

Sources

- 1. mta.scholaris.ca [mta.scholaris.ca]

- 2. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of New Bis(3-hydroxy-4-pyridinone) Ligands as Chelating Agents for Uranyl Complexation | MDPI [mdpi.com]

- 7. hichamkhodr.synthasite.com [hichamkhodr.synthasite.com]

Application Note: Electrochemical Oxidation Protocols for 3-Hydroxy-5-methyl-4H-pyran-4-one

This Application Note is designed for researchers and drug development professionals characterizing or utilizing 3-Hydroxy-5-methyl-4H-pyran-4-one (an isomer of Maltol).

While direct literature on the electrochemical oxidation of this specific 5-methyl isomer is limited compared to its 2-methyl analogue (Maltol), this guide synthesizes established protocols for 3-hydroxy-4-pyranones. The electrochemical behavior is governed by the 3-hydroxyl enolic moiety , allowing for high-confidence extrapolation of oxidation potentials and mechanistic pathways.

Introduction & Principle

3-Hydroxy-5-methyl-4H-pyran-4-one is a cyclic enol ether derivative. Its electrochemical activity centers on the oxidation of the enolic hydroxyl group at the C3 position.

Core Electrochemical Principle

The oxidation is an irreversible, pH-dependent process typically involving a 1-electron, 1-proton transfer (1e⁻/1H⁺) to form a phenoxyl-type radical. This radical is highly reactive and undergoes subsequent chemical steps (EC mechanism), such as dimerization or nucleophilic attack by water, leading to ring opening or quinone-like intermediates.

Isomeric Note: Unlike Maltol (2-methyl), the 5-methyl isomer lacks the inductive stabilization of the methyl group immediately adjacent to the enol system (C2 vs C3). Consequently, the oxidation potential (

Materials & Instrumentation

Reagents

-

Target Analyte: 3-Hydroxy-5-methyl-4H-pyran-4-one (High purity, >98%).

-

Solvent: Deionized water (18.2 MΩ·cm) for aqueous studies; Acetonitrile (HPLC grade) for non-aqueous mechanistic studies.

-

Supporting Electrolyte:

-

Aqueous: 0.1 M Britton-Robinson (B-R) buffer (allows pH tuning 2–10) or 0.1 M Phosphate Buffer Solution (PBS) pH 7.0.

-

Non-aqueous: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

-

Electrode Polishing Kit: Alumina slurry (0.3 µm, 0.05 µm) and polishing pads.

Instrumentation

-

Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.[1]

-

Electrochemical Cell: 10–20 mL glass cell with Teflon cap.

Electrode System (Three-Electrode Setup)

| Component | Material | Specification | Role |

| Working Electrode (WE) | Glassy Carbon (GCE) | 3 mm diameter | Primary surface for analytical sensing and kinetic studies. |

| Reference Electrode (RE) | Ag/AgCl | 3 M KCl | Provides stable reference potential ( |

| Counter Electrode (CE) | Platinum Wire | Coiled | Completes the circuit; surface area > 10x WE. |

Experimental Protocols

Protocol A: Analytical Characterization (Cyclic Voltammetry)

Objective: Determine the oxidation peak potential (

Step-by-Step Methodology:

-

Electrode Preparation:

-

Polish the GCE with 0.3 µm alumina slurry on a microcloth pad for 2 minutes in a "figure-8" motion.

-

Rinse with DI water and sonicate for 3 minutes in 1:1 Ethanol/Water to remove residual particles.

-

Repeat with 0.05 µm alumina for a mirror finish.

-

-

Solution Preparation:

-

Prepare a 1.0 mM stock solution of 3-Hydroxy-5-methyl-4H-pyran-4-one in the chosen buffer (e.g., pH 7.0 PBS).

-

Note: If solubility is an issue, predissolve in minimal ethanol (final EtOH concentration < 5%).

-

-

Data Acquisition (Scan Rate Study):

-

Immerse electrodes in the cell. Purge with

gas for 5 minutes to remove dissolved oxygen (critical for cathodic background, less critical for anodic oxidation but recommended). -

Conditioning: Hold potential at 0.0 V for 30 seconds.

-

Scan Parameters:

-

Initial Potential: 0.0 V

-

Switching Potential: +1.2 V (Oxidation occurs typically between +0.8 V and +1.0 V).

-

Final Potential: 0.0 V

-

Scan Rate: 100 mV/s.

-

-

Record cyclic voltammograms at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

-

-

Data Analysis:

-

Plot

vs -

Plot

vs

-

Protocol B: Bulk Electrolysis (Degradation/Synthesis)

Objective: Isolate oxidation products or degrade the compound for wastewater applications.

Step-by-Step Methodology:

-

Setup: Use a larger cell (50–100 mL) with a Boron-Doped Diamond (BDD) or large-surface-area Platinum foil working electrode.

-

Conditions:

-

Concentration: 10 mM analyte in 0.1 M

(for degradation) or Acetonitrile/TBAPF₆ (for dimer synthesis). -

Mode: Constant Potential Electrolysis (Chronoamperometry).

-

Applied Potential: Set to

(determined from Protocol A, typically ~+1.1 V).

-

-

Monitoring:

-

Extract aliquots every 15 minutes.

-

Analyze via HPLC-UV (C18 column, MeOH/Water mobile phase) to monitor the disappearance of the starting material.

-

Stop when current drops to < 5% of initial value.

-

Mechanistic Pathway & Data Interpretation[2][3][4][5][6]

Mechanism of Oxidation

The oxidation of 3-hydroxy-4-pyranones is an EC mechanism (Electrochemical step followed by Chemical step).

-

Step 1 (E): One-electron oxidation of the enol oxygen to form a radical cation.

-

Step 2 (Deprotonation): Rapid loss of a proton to form a neutral phenoxyl-type radical.

-

Step 3 (C): The radical is unstable and undergoes dimerization (C-C or C-O coupling) or further oxidation/hydrolysis to ring-opened products (e.g., substituted maleic acid derivatives).

Visualization: Experimental Workflow

Caption: Workflow for the electrochemical characterization and oxidation of 3-hydroxy-pyranones.

Visualization: Reaction Mechanism

Caption: Proposed EC mechanism: 1e- oxidation followed by radical fate divergence based on solvent conditions.

Key Parameters & Troubleshooting

Summary of Electrochemical Parameters (Extrapolated from Maltol)

| Parameter | Value / Range | Notes |

| Oxidation Potential ( | +0.85 V to +0.95 V | vs. Ag/AgCl (pH 7.0). Shifts -59 mV/pH. |

| Electron Transfer ( | 1 | Rate-determining step involves 1 electron.[2] |

| Proton Transfer ( | 1 | Confirmed by Nernstian shift ( |

| Diffusion Coeff. ( | ~7.5 × 10⁻⁶ cm²/s | Typical for small organic molecules in aqueous buffer. |

| Detection Limit (LOD) | ~0.1 µM | Using Differential Pulse Voltammetry (DPV). |

Troubleshooting Guide

-

Problem: Fouling of the Electrode (Signal decay).

-

Cause: Polymerization of phenoxyl radicals on the GCE surface.

-

Solution: Polish electrode between every scan. Alternatively, use a BDD electrode which is more resistant to fouling.

-

-

Problem: No Oxidation Peak Observed.

-

Cause: pH too low (protonation suppresses enol oxidation) or potential window too narrow.

-

Solution: Increase pH to > 4.0; extend scan range to +1.4 V.

-

References

-

Yi, H., et al. (2014). "Electrocatalytic determination of maltol in food products by cyclic voltammetry with a poly(L-phenylalanine) modified electrode." Analytical Methods. Link

-

Vaso, A., et al. (2010). "Maltol determination in food by microwave assisted extraction and electrochemical detection." Journal of Food and Drug Analysis. Link

-

Nutting, J. E., et al. (2018). "Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators." Journal of the American Chemical Society. Link

-

Teimuri-Mofrad, R., & Abrishami, F. (2007).[3] "A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one."[3] Arkivoc. Link

-

Cha, H., & Choi, J. (2020). "Electrochemical oxidation of biomass derived 5-hydroxymethylfurfural (HMF): pathway, mechanism, catalysts and coupling reactions." Green Chemistry. Link

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-Hydroxy-5-methyl-4H-pyran-4-one synthesis

Technical Support Center: Optimization of 3-Hydroxy-5-methyl-4H-pyran-4-one Synthesis